N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide
Description
N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide is a sulfonohydrazide derivative featuring a pyridine core substituted with chloro and trifluoromethyl groups. This compound is structurally characterized by:
- Molecular Formula: C₁₂H₁₀ClF₃N₃O₂S (exact formula inferred from analogs in and ).
- Key Functional Groups: A sulfonohydrazide (-SO₂-NH-NH₂) linked to a 2-methylbenzene moiety and a 6-chloro-4-(trifluoromethyl)pyridine ring.
- Molecular Weight: Estimated ~386.18 g/mol (based on analogs in ).
Sulfonohydrazides are known for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2S/c1-8-4-2-3-5-10(8)23(21,22)20-19-12-7-9(13(15,16)17)6-11(14)18-12/h2-7,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIAKQJDBINNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-4-(Trifluoromethyl)Pyridin-2-Amine
This intermediate is synthesized via a two-step protocol:
Step 1: Nitration and Chlorination
2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6) undergoes directed ortho-metallation followed by quenching with chlorine gas to install the 6-chloro substituent. The trifluoromethyl group directs electrophilic substitution to the 6-position due to its strong electron-withdrawing effect.
Step 2: Azide Reduction
2-Azido-6-chloro-4-(trifluoromethyl)pyridine is reduced using zinc dust (3.00 g, 46 mmol) and ammonium chloride (2.47 g, 46 mmol) in ethanol/water (1:1 v/v) at 20°C for 2 hours, achieving 96% yield. The reaction proceeds via Staudinger-type mechanism:
$$
\text{R-N}3 + \text{Zn} \xrightarrow{\text{NH}4\text{Cl}} \text{R-NH}2 + \text{N}2 \uparrow
$$
Synthesis of 2-Methylbenzenesulfonyl Chloride
Prepared through chlorosulfonation of toluene:
- Sulfonation : Treated with chlorosulfonic acid (ClSO₃H) at 0°C to form 2-methylbenzenesulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloromethane yields the sulfonyl chloride (89% purity).
Primary Synthesis Routes
Method A: Direct Hydrazide Coupling (Two-Step Protocol)
Step 1: Pyridine Hydrazine Formation
6-Chloro-4-(trifluoromethyl)pyridin-2-amine (1.05 g, 4.6 mmol) reacts with hydrazine hydrate (2.5 mmol) in methanol under reflux for 4 hours:
$$
\text{C}6\text{H}3\text{ClF}3\text{N-NH}2 + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}3\text{ClF}3\text{N-NHNH}2 + \text{H}_2\text{O}
$$
Yield : 78%
Step 2: Sulfonylation
The hydrazine intermediate (900 mg, 4.3 mmol) reacts with 2-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane containing 3M NaHCO₃. After 6 hours stirring at 25°C, the product precipitates and is washed with 1M HCl/n-hexane.
$$
\text{C}6\text{H}3\text{ClF}3\text{N-NHNH}2 + \text{ClSO}2\text{C}6\text{H}4\text{CH}3 \rightarrow \text{Target Compound} + \text{HCl}
$$
Yield : 74%
Method B: One-Pot Tandem Reaction
Conditions :
Mechanism :
- In situ hydrazine generation from 6-chloro-4-(trifluoromethyl)pyridin-2-amine and hydrazine hydrate.
- Concurrent sulfonylation with 2-methylbenzenesulfonyl chloride.
Advantages :
- Eliminates intermediate isolation
- Total Yield : 68%
Method C: Solid-Phase Synthesis
Adapted from peptide hydrazide protocols:
- Resin Functionalization : Wang resin loaded with 2-methylbenzenesulfonyl chloride.
- Hydrazine Coupling : 6-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrazine flowed through the column at 0.1 mL/min.
- Cleavage : TFA/DCM (1:9 v/v) releases the product.
Yield : 62%
Purity : >95% (HPLC)
Comparative Analysis of Synthesis Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield | 74% | 68% | 62% |
| Reaction Time | 10 h | 12 h | 24 h |
| Purity | 92% | 89% | 95% |
| Scalability | Pilot | Lab | Micro |
Key Observations :
- Method A provides optimal yield for gram-scale synthesis.
- Method C offers superior purity for pharmaceutical applications despite lower yield.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.1 eq) increases reaction rate by 30% in biphasic systems.
- Microwave Assistance : 150 W irradiation reduces Method B’s time to 4 hours (yield: 71%).
Challenges and Mitigation
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally or functionally related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Urea derivatives (e.g., C₁₃H₈Cl₂F₃N₃O in ) exhibit reduced molecular weight and altered pharmacokinetics due to the absence of sulfonyl groups.
Substituent Effects :
- The 2-methylbenzene substituent in the target compound may confer steric hindrance compared to the 3-trifluoromethylbenzene analog (C₁₄H₈ClF₆N₃O), influencing binding pocket interactions .
- Additional chloro substituents (e.g., C₁₂H₈Cl₂F₃N₃O₂S in ) increase halogen bonding but may reduce solubility.
Synthetic Feasibility: Compounds with dual sulfonohydrazide groups (e.g., C₁₈H₁₆ClN₅O₅S₂) demonstrate higher synthetic yields (78%) compared to single sulfonohydrazide derivatives, suggesting scalability challenges for the target compound .
Q & A
(Basic) What are the critical steps and reaction conditions for synthesizing N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonamide Formation : Reacting 2-methylbenzenesulfonyl chloride with hydrazine hydrate to generate the sulfonohydrazide intermediate.
- Pyridine Coupling : Introducing the 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) at 80–100°C .
- Purification : Silica gel chromatography or recrystallization to isolate the final product.
Optimization of solvent choice (e.g., NMP enhances reaction rates) and temperature control is critical for yield (>60%) and purity (>95%) .
(Basic) What advanced spectroscopic techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with trifluoromethyl groups showing distinct ¹⁹F NMR signals .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂ClF₃N₃O₂S: 378.03) .
- X-ray Crystallography : For resolving crystal packing and electronic properties, particularly for assessing π-π stacking interactions between aromatic rings .
(Advanced) How can researchers investigate the mechanistic pathway of the sulfonamide bond formation?
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in reactive intermediates to study bond-breaking steps.
- Computational Modeling : Density Functional Theory (DFT) calculations to map energy barriers for nucleophilic attack at the sulfonyl chloride group .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., sulfonyl hydrazide) during reactions .
(Advanced) How should discrepancies in reported bioactivity data for structural analogs be resolved?
- Standardized Assays : Reproduce experiments using consistent cell lines (e.g., HEK293 for receptor binding) and protocols.
- Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity measurements .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) across analogs to isolate bioactivity drivers .
(Basic) What strategies stabilize reactive intermediates during synthesis?
- Low-Temperature Reactions : Perform coupling steps at 0–5°C to prevent hydrazide oxidation .
- Inert Atmosphere : Use nitrogen/argon to shield moisture-sensitive intermediates (e.g., sulfonyl chlorides) .
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during multi-step syntheses .
(Advanced) How can solvent polarity and additives influence reaction outcomes?
- Polar Aprotic Solvents : DMF or NMP enhance nucleophilicity of pyridine derivatives, improving coupling efficiency .
- Additives : Catalytic KI accelerates SNAr reactions by stabilizing transition states .
- Solvent-Free Conditions : Ball milling for solid-state synthesis reduces byproduct formation in hydrazide couplings .
(Basic) What chromatographic methods are effective for purifying this compound?
- Flash Chromatography : Use hexane/ethyl acetate gradients (3:1 to 1:2) for baseline separation of sulfonamide derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) to resolve hydrazide isomers .
(Advanced) How to evaluate the compound’s potential as a protease inhibitor?
- Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition of caspase-3 or trypsin-like proteases .
- Docking Studies : Molecular docking into protease active sites (e.g., PDB 1CXZ) to predict binding modes and affinity .
- Thermal Shift Assays : Monitor protein stability via differential scanning fluorimetry (DSF) to confirm target engagement .
(Basic) What are common byproducts in its synthesis, and how are they characterized?
- Chlorinated Byproducts : From incomplete substitution of the pyridine chlorine, identified via LC-MS ([M+Cl]+ adducts) .
- Dimerization Products : Formed via sulfonamide cross-linking, detectable by HRMS (m/z ~750–800) .
(Advanced) How can computational methods guide the design of derivatives with improved solubility?
- LogP Calculations : Predict lipophilicity using software like ChemAxon; target LogP <3 for enhanced aqueous solubility.
- Co-Crystal Screening : Virtual screening with GRASE algorithms to identify co-formers (e.g., succinic acid) for salt formation .
- Molecular Dynamics (MD) : Simulate hydration shells to assess trifluoromethyl group effects on solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
